N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14

説明

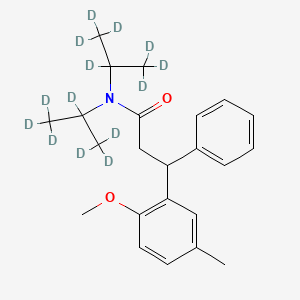

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 1795013-34-1, establishing its unique chemical identity within global databases. The molecular formula C₂₃H₁₇D₁₄NO₂ indicates the presence of twenty-three carbon atoms, seventeen hydrogen atoms, fourteen deuterium atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 367.58 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound reflects its complex structure: N,N-Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide. This nomenclature precisely describes the deuterium positioning within the isopropyl groups attached to the nitrogen atom, where each isopropyl group contains seven deuterium atoms strategically replacing hydrogen atoms.

The structural architecture of this compound features a central propanamide backbone connecting two distinct aromatic systems. The primary aromatic component consists of an unsubstituted phenyl ring, while the secondary aromatic system contains a 2-methoxy-5-methylphenyl group. The nitrogen atom bears two isopropyl substituents, both extensively deuterated to achieve the d14 labeling pattern. This specific deuteration pattern concentrates the isotopic substitution in the alkyl portions of the molecule, leaving the aromatic systems and the amide carbonyl unchanged from their natural isotopic composition.

The compound exists as a brown oil under standard laboratory conditions, exhibiting solubility in chloroform, dichloromethane, and ethyl acetate. These solubility characteristics facilitate its use in various organic synthesis applications and analytical procedures. The unlabeled parent compound, bearing the Chemical Abstracts Service number 124935-88-2, serves as the structural template from which the deuterated version derives its chemical identity.

Historical Context of Deuterated Compound Development

The development of deuterated compounds traces its origins to the fundamental discovery of deuterium itself by Harold Urey in 1931, an achievement that earned him the Nobel Prize in Chemistry in 1934. Urey's discovery of this heavy isotope of hydrogen laid the groundwork for subsequent investigations into isotopic effects in chemical and biological systems. The incorporation of deuterium in drug compounds began in the early 1960s, when pioneering research on deuterium-labeled tyramine and morphine demonstrated the potential for isotopic substitution to influence biological activity. These early studies revealed that deuterium substitution could significantly alter the metabolic fate of organic compounds through the kinetic isotope effect.

The concept of strategic deuterium placement evolved throughout the subsequent decades, with the first United States patent for deuterated molecules granted in the 1970s. This milestone marked the beginning of systematic efforts to exploit deuterium's unique properties for pharmaceutical enhancement. Biochemist and inventor Anthony Czarnik subsequently developed multiple patents utilizing deuterium substitution in drug discovery applications, establishing the scientific foundation for contemporary deuterated compound development. The field experienced renewed interest beginning in the early 2000s, as pharmaceutical companies increasingly recognized the potential for deuteration to improve drug properties without fundamentally altering their therapeutic mechanisms.

The deuterium switch strategy gained significant momentum following successful clinical demonstrations of improved pharmacokinetic profiles in deuterated pharmaceuticals. Deutetrabenazine became the first deuterated drug to receive Food and Drug Administration approval in 2017, validating the clinical utility of isotopic substitution. This approval represented a watershed moment for deuterated compound development, demonstrating that strategic deuterium placement could translate into meaningful therapeutic advantages. The success of deutetrabenazine catalyzed increased investment in deuteration technologies and expanded research into deuterated analogs of existing pharmaceuticals.

Contemporary deuterated compound development has evolved beyond simple pharmaceutical applications to encompass broader research applications in organic synthesis and analytical chemistry. Modern synthetic methodologies enable precise deuterium placement at specific molecular positions, allowing researchers to create compounds like this compound with predetermined isotopic labeling patterns. These advances reflect sophisticated understanding of deuterium chemistry and its applications in chemical research.

Role of Isotopic Labeling in Modern Chemical Research

Isotopic labeling with deuterium has become an indispensable tool in contemporary chemical research, providing researchers with powerful methods for investigating molecular behavior and reaction mechanisms. The kinetic isotope effect, whereby carbon-deuterium bonds exhibit significantly slower reaction rates compared to carbon-hydrogen bonds, enables detailed studies of chemical transformations and metabolic pathways. This fundamental property makes deuterated compounds like this compound valuable as internal standards in mass spectrometry applications, where their distinct mass signatures facilitate precise quantitative analyses.

Modern flow chemistry techniques have revolutionized deuterium labeling methodologies, enabling highly selective and efficient deuterium incorporation into complex organic molecules. These advanced synthetic approaches utilize heterogeneous catalysts under carefully controlled flow conditions to achieve precise deuterium placement without compromising molecular integrity. The development of late-stage direct hydrogen isotopic exchange methodologies has particularly enhanced the accessibility of deuterated compounds, allowing researchers to introduce deuterium labels without extensive synthetic redesign. Such technological advances have made compounds like this compound more readily available for research applications.

The applications of deuterated compounds extend far beyond pharmaceutical research to encompass fundamental studies in organic reaction mechanisms and biosynthetic pathway elucidation. Deuterium labeling enables researchers to track molecular transformations with unprecedented precision, revealing details about reaction intermediates and transition states that would otherwise remain inaccessible. In total synthesis applications, deuterated intermediates provide insights into reaction selectivity and mechanistic pathways, contributing to the development of more efficient synthetic methodologies. The strategic placement of deuterium atoms in molecules like this compound creates unique research tools for investigating complex chemical transformations.

Contemporary isotopic labeling research increasingly focuses on developing novel methodologies for introducing deuterium into pharmaceutically relevant scaffolds and natural product frameworks. Advanced catalytic systems utilizing palladium, ruthenium, and other transition metals enable selective deuterium incorporation at specific molecular positions. These methodologies have facilitated the synthesis of deuterated analogs of important pharmaceutical compounds, including nicotinic acid derivatives and various heterocyclic systems. The ability to synthesize compounds like this compound with precise deuterium placement demonstrates the sophistication of modern isotopic labeling techniques.

The role of deuterated compounds in analytical chemistry continues to expand as researchers develop new applications for these isotopically labeled molecules. Mass spectrometric internal standards utilizing deuterated compounds provide enhanced accuracy and precision in quantitative analyses, particularly in pharmaceutical and environmental monitoring applications. The distinct mass signatures of deuterated molecules enable researchers to distinguish between endogenous compounds and administered substances, facilitating detailed pharmacokinetic and metabolic studies. This compound exemplifies the type of sophisticated isotopically labeled compound that enables cutting-edge analytical applications in modern chemical research.

特性

IUPAC Name |

N,N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-16(2)24(17(3)4)23(25)15-20(19-10-8-7-9-11-19)21-14-18(5)12-13-22(21)26-6/h7-14,16-17,20H,15H2,1-6H3/i1D3,2D3,3D3,4D3,16D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYCIYQHBLEYJW-UWDFEEFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CC(=O)N(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 3-(2-Methoxy-5-Methylphenyl)-3-Phenylpropanol

The process begins with the reduction of 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one (a lactone derivative) using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). This step yields 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol, characterized by a secondary alcohol group. Subsequent protection of the phenolic hydroxyl group via methylation with iodomethane (CH3I) and potassium carbonate (K2CO3) in acetone produces 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol.

Conversion to Alkyl Iodide

The alcohol intermediate is converted to its corresponding iodide using hydroiodic acid (HI) and red phosphorus under reflux conditions. This generates 1-iodo-3-(2-methoxy-5-methylphenyl)-3-phenylpropane, a critical electrophilic intermediate.

Reaction Conditions

Amination with N,N-Diisopropylamine-d14

The alkyl iodide undergoes nucleophilic substitution with N,N-Diisopropylamine-d14 in the presence of a palladium catalyst (e.g., Pd/C) and triethylamine (Et3N) as a base. This step introduces the deuterated diisopropylamine group, forming the target amide.

Reaction Conditions

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C

-

Duration: 48–72 hours

-

Deuterium Incorporation: >99% (confirmed via mass spectrometry)

Carboxylic Acid Derivatization and Amide Coupling

An alternative route involves synthesizing the carboxylic acid precursor and coupling it with deuterated diisopropylamine. This method is advantageous for scalability and purity control.

Synthesis of 3-(2-Methoxy-5-Methylphenyl)-3-Phenylpropanoic Acid

Oxidation of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol using Jones reagent (CrO3 in H2SO4) yields the corresponding carboxylic acid. Alternatively, Friedel-Crafts acylation of 2-methoxy-5-methylbenzene with cinnamoyl chloride provides a regioselective pathway.

Formation of Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl2) under reflux to produce 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoyl chloride. Excess SOCl2 is removed via distillation, and the acyl chloride is used directly in the next step.

Amide Bond Formation

Reaction of the acyl chloride with N,N-Diisopropylamine-d14 in dichloromethane (DCM) and triethylamine (Et3N) forms the deuterated amide. The reaction is exothermic and requires controlled addition to prevent decomposition.

Reaction Conditions

-

Molar Ratio (Acyl Chloride:Amine): 1:1.2

-

Temperature: 0–5°C (initial), then room temperature

-

Duration: 4–6 hours

Deuterium Exchange on Pre-Formed Amide

While less common, post-synthetic deuterium incorporation via hydrogen-deuterium (H-D) exchange offers a supplementary method. This approach is limited by the accessibility of exchangeable protons and typically requires harsh conditions.

Catalytic H-D Exchange

The non-deuterated amide is dissolved in deuterated methanol (CD3OD) and heated with a platinum catalyst (PtO2) under deuterium gas (D2). This facilitates selective H-D exchange at the isopropyl groups.

Reaction Conditions

-

Pressure: 3–5 bar D2

-

Temperature: 120°C

-

Duration: 72 hours

-

Deuterium Incorporation: ~90% (suboptimal for high-purity applications)

Comparative Analysis of Methods

Critical Considerations in Synthesis

Isotopic Purity

The use of N,N-Diisopropylamine-d14 (CAS: 70237-41-1) is pivotal for achieving high deuterium content. Suppliers like Clearsynth (India) provide this reagent with >98% isotopic enrichment, ensuring minimal protiated impurities.

Purification Techniques

Analytical Characterization

-

NMR Spectroscopy : -NMR confirms the absence of protiated isopropyl groups (δ 1.0–1.5 ppm).

-

Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 367.58 [M+H]+.

Industrial Production Protocols

Large-scale synthesis employs continuous flow reactors to optimize the amination step. Key parameters include:

化学反応の分析

Types of Reactions

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.

科学的研究の応用

Applications in Organic Synthesis

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 is primarily utilized in organic synthesis as a building block for developing more complex molecules. Its unique structure allows chemists to explore various derivative compounds that can exhibit different biological activities.

Case Study: PI3K/mTOR Dual Inhibitors

A significant application of this compound lies in its potential as a pharmacological agent. Research has shown that derivatives based on similar structures can act as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer cell proliferation and survival .

| Compound | PI3Kα Inhibition (%) at 1 nM | IC50 (μM) for MCF-7 | IC50 (μM) for HCT-116 |

|---|---|---|---|

| 17a | 39 | 0.85 ± 0.30 | 0.59 ± 0.15 |

| 17b | 21 | 0.91 ± 0.39 | 0.35 ± 0.17 |

| 17c | 21 | >1 | 0.83 ± 0.25 |

| 17d | 31 | 0.73 ± 0.19 | 0.52 ± 0.23 |

This table illustrates the effectiveness of various derivatives in inhibiting PI3Kα, showcasing the potential for this compound to be explored further in drug development.

Stable Isotope Labeling

As a stable isotope-labeled compound, this compound is valuable for tracing studies in metabolic processes and pharmacokinetics. The incorporation of deuterium allows researchers to study the compound's behavior in biological systems without altering its chemical properties significantly.

作用機序

The mechanism of action of N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This can provide insights into reaction mechanisms and the role of hydrogen atoms in biological processes.

類似化合物との比較

Structural Features :

- Core structure : A propanamide backbone with diisopropylamine substituents and two aromatic rings (2-methoxy-5-methylphenyl and phenyl).

- Deuterium labeling: Enhances metabolic stability and reduces hydrogen-related noise in MS/NMR spectra .

- CAS Number : 124937-97-9 (parent compound); the deuterated form is cataloged under proprietary codes (e.g., CIL-DLM-xxxx) .

The compound belongs to a class of arylalkylamide derivatives with applications in pharmaceuticals and isotopic research. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Key Observations :

- The hydroxyl analog is pivotal in early-stage synthesis but lacks metabolic stability due to the reactive -OH group, unlike the methoxy-substituted deuterated compound .

- The amine analog exhibits higher solubility in aqueous media but reduced binding affinity to muscarinic receptors, limiting its therapeutic utility .

Isotopic Variants

Key Observations :

- The deuterated d14 variant is uniquely tailored for dual MS/NMR applications, whereas carbon-13 or nitrogen-15 labels (e.g., in amino acids) are specialized for single-technique workflows .

- Deuterated compounds generally exhibit longer shelf lives than non-deuterated analogs but require stringent storage conditions (e.g., -20°C, inert atmospheres) .

Table 1: NMR Chemical Shift Comparison (δ, ppm)

| Position | Parent Compound | d14 Variant | Amine Analog |

|---|---|---|---|

| 39–44 | 3.21–3.45 | 3.18–3.42 | 3.30–3.60 |

| 29–36 | 2.85–3.10 | 2.82–3.08 | 2.90–3.20 |

| Aromatic | 6.70–7.25 | 6.68–7.23 | 6.75–7.30 |

Data adapted from .

生物活性

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14, also known as rac-O-Methyltolterodine-d14, is a deuterated derivative of tolterodine, a compound primarily used in the treatment of overactive bladder. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H19D14NO

- Molecular Weight : 353.60 g/mol

- CAS Number : 1795031-80-9

The structure of this compound includes a phenylpropylamine backbone with two isopropyl groups and a methoxy-substituted aromatic ring. The presence of deuterium isotopes makes it useful for tracing studies in metabolic pathways.

Pharmacological Effects

- Antimuscarinic Activity :

- Comparative Efficacy :

The compound acts by blocking acetylcholine at muscarinic receptors in the bladder, leading to decreased detrusor muscle contractions. This mechanism is crucial for alleviating symptoms associated with overactive bladder syndrome.

Clinical Trials

-

Efficacy in Overactive Bladder :

- A randomized controlled trial involving tolterodine showed that patients experienced significant improvements in urinary frequency and urgency compared to placebo. The deuterated form maintains similar efficacy while allowing for better tracking in pharmacokinetic studies due to its isotopic labeling .

- Safety Profile :

Research Data Table

Q & A

Q. What are the critical safety protocols for handling N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 in laboratory settings?

Methodological Answer:

- Strict adherence to lab safety guidelines is mandatory. Prohibit food/drink storage in workspaces and restrict activities to experimental procedures only. Use fume hoods for synthesis or handling to mitigate inhalation risks. Deuterated compounds like this may require additional precautions due to isotopic stability concerns during storage (e.g., inert atmospheres, moisture-free conditions) .

Q. How can researchers optimize the synthesis of deuterated analogs like this compound?

Methodological Answer:

- Utilize controlled copolymerization strategies (e.g., radical-initiated polymerization) to ensure precise deuterium incorporation. Monitor reaction kinetics using techniques like NMR or mass spectrometry to verify isotopic purity. For example, ammonium persulfate (APS) has been used as an initiator in similar syntheses to achieve high reproducibility .

Q. What analytical methods are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- Combine high-resolution mass spectrometry (HRMS) with deuterium-specific NMR (²H NMR) to confirm isotopic labeling efficiency. Gas chromatography (GC) columns with phenyl-modified stationary phases (e.g., biscyanopropyl/phenyl polymers) are effective for separating geometric isomers or degradation byproducts, particularly in low-temperature separations .

Advanced Research Questions

Q. How does deuteration impact the pharmacokinetic or metabolic stability of this compound compared to its non-deuterated counterpart?

Methodological Answer:

- Conduct isotope effect studies using in vitro metabolic assays (e.g., liver microsomes) to compare metabolic half-lives. Track deuterium retention via LC-MS/MS after enzymatic exposure. Note that deuteration at specific positions (e.g., methyl or methoxy groups) may alter CYP450 enzyme interactions, requiring dose-response validation .

Q. What experimental strategies resolve contradictions in deuterium incorporation efficiency across batches?

Methodological Answer:

- Perform batch-to-batch reproducibility analyses using kinetic isotope effect (KIE) measurements. If inconsistencies arise, re-evaluate reaction conditions (e.g., solvent polarity, temperature gradients). Cross-validate with isotopic dilution assays to distinguish between synthesis errors and post-synthesis degradation .

Q. How should researchers design experiments to study this compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Use deuterium as a tracer in binding assays (e.g., surface plasmon resonance or radioligand displacement). For mechanistic studies, pair isotopic labeling with computational docking simulations to assess how deuteration affects binding pocket interactions. Include negative controls with non-deuterated analogs to isolate isotope-specific effects .

Q. What methodologies detect and quantify synergistic effects when this compound is used in combination therapies?

Methodological Answer:

- Apply factorial design experiments (e.g., Box-Behnken or central composite designs) to model dose-response interactions. Use isobolographic analysis to distinguish additive vs. synergistic effects. For in vivo studies, incorporate deuterium-labeled metabolites as internal standards to improve quantification accuracy .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Perform accelerated stability testing by exposing the compound to extremes of pH (1–13) and temperature (4°C to 60°C). Monitor degradation via UPLC-MS and correlate with Arrhenius kinetics to predict shelf-life. Deuterated compounds may exhibit enhanced stability in acidic conditions due to reduced proton exchange rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。